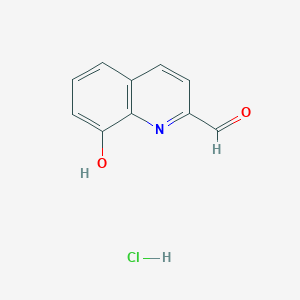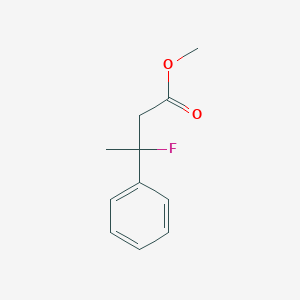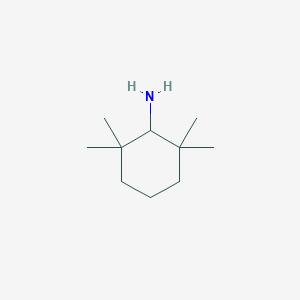
2,2,6,6-Tetramethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylcyclohexan-1-amine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an amine group at position 1. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Tetraalkylpyridines: One common method involves the dehydration of tetraalkylpyridines using metal oxide catalysts.
Reductive Amination: Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with hydrogen in the presence of a catalyst such as 5% Pt/C.
Industrial Production Methods: The industrial production of 2,2,6,6-Tetramethylcyclohexan-1-amine often employs continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher productivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylcyclohexan-1-amine can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Due to its steric hindrance, substitution reactions are less common but can occur under specific conditions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone.
Reduction: Hydrogen gas, metal catalysts (e.g., Pt/C).
Substitution: Specific reagents depending on the desired substitution.
Major Products:
Oxidation: Hydroxylamines, oxides.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: 2,2,6,6-Tetramethylcyclohexan-1-amine is used as a reagent in organic synthesis, particularly in deprotonation reactions and the formation of lithium complexes for sensitive substrate metalation .
Biology and Medicine: The compound and its derivatives have shown potential as antibacterial agents. For instance, amine N-halamine microspheres based on 2,2,6,6-tetramethyl-4-piperidinol have demonstrated powerful bactericidal capabilities against pathogenic bacteria .
Industry: In the industrial sector, this compound is used in the production of hindered amine light stabilizers (HALS), which are important additives in polymers to protect them from degradation caused by ultraviolet light .
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethylcyclohexan-1-amine exerts its effects is primarily through its steric hindrance and basicity. The bulky methyl groups reduce the reactivity of the nitrogen atom, making it a less nucleophilic and weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
2,6-Dimethylpiperidine: Lacks the additional methyl groups at positions 2 and 6, resulting in different steric and electronic properties.
Uniqueness: 2,2,6,6-Tetramethylcyclohexan-1-amine is unique due to its high steric hindrance and moderate basicity, which make it valuable in specific chemical reactions where controlled reactivity is desired. Its derivatives, such as TEMPO, are crucial for selective oxidation processes .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,2,6,6-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(2)6-5-7-10(3,4)8(9)11/h8H,5-7,11H2,1-4H3 |
InChI Key |
HUAAXEGWVZBZHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


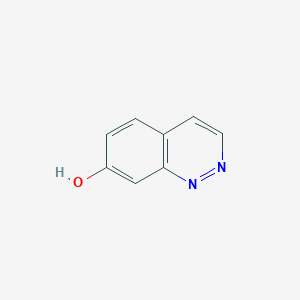
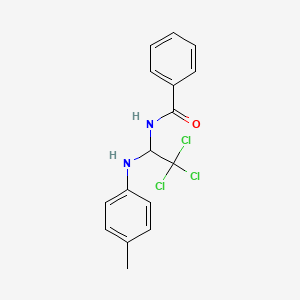

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
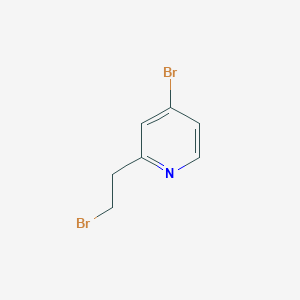

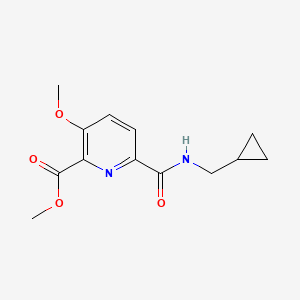
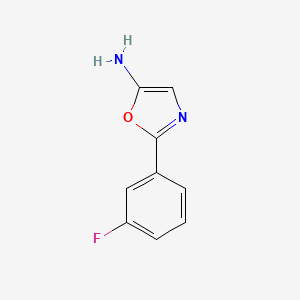

![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)

